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  • Product: 2-Bromo-4-(methoxymethyl)pyridine
  • CAS: 1289387-96-7

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to Palladium-Catalyzed Reactions with 2-Bromopyridines

Foreword: Navigating the "2-Pyridyl Problem" Within the landscape of medicinal chemistry and materials science, pyridine-based scaffolds are ubiquitous and of paramount importance. Their functionalization is a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the "2-Pyridyl Problem"

Within the landscape of medicinal chemistry and materials science, pyridine-based scaffolds are ubiquitous and of paramount importance. Their functionalization is a cornerstone of modern synthesis. However, the 2-substituted pyridine motif presents a unique and often frustrating challenge for synthetic chemists—a phenomenon aptly termed the "2-pyridyl problem".[1] The core of this issue lies in the proximity of the nitrogen lone pair to the site of reaction. In palladium-catalyzed cross-coupling, this nitrogen can act as a Lewis base, coordinating to the palladium center and forming stable, off-cycle complexes that poison the catalyst and stall the reaction.[2]

This guide is structured not as a rigid encyclopedia, but as a field-tested manual from a senior scientist's perspective. We will move beyond simply listing reactions and instead delve into the causality behind procedural choices. We will explore why certain ligands are selected, how specific bases influence the outcome, and how to troubleshoot the inevitable challenges that arise when coupling with 2-bromopyridines. The protocols herein are designed to be self-validating systems, grounded in a deep understanding of the underlying catalytic cycles.

Chapter 1: The Core Challenge and Mechanistic Underpinnings

All palladium-catalyzed cross-coupling reactions are governed by a fundamental catalytic cycle. Understanding this cycle is critical to diagnosing and solving problems encountered in the lab.

The general cycle proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromopyridine, forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Olefin Insertion (for Heck): The second coupling partner is delivered to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C, C-N, or C-S bond and regenerating the active Pd(0) catalyst.[3]

The primary challenge with 2-bromopyridines is the disruption of this cycle. The pyridine nitrogen can chelate to the Pd(II) intermediate formed after oxidative addition, rendering it less reactive towards the subsequent steps.[4] The solution lies in strategic ligand design. Modern ancillary ligands, particularly bulky, electron-rich monophosphine ligands (e.g., Buchwald ligands), are essential.[5][6] Their steric bulk physically prevents the pyridine nitrogen from coordinating to the palladium, while their electron-donating nature accelerates the rate-limiting oxidative addition and the final reductive elimination steps.[7]

graph "General_Catalytic_Cycle" { layout=neato; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="L_n(Py-2)Pd(II)-Br", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,2!"]; Transmetal [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_R [label="L_n(Py-2)Pd(II)-R", fillcolor="#FBBC05", fontcolor="#202124", pos="0,2!"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=" + 2-Br-Py"]; OxAdd -> PdII; PdII -> Transmetal [label=" + R-M"]; Transmetal -> PdII_R [label=" - M-Br"]; PdII_R -> RedElim; RedElim -> Pd0 [label=" + Py-2-R"]; }

Caption: Generalized Palladium Catalytic Cycle.

Chapter 2: The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for creating biaryl structures. Its tolerance for a wide range of functional groups and the general stability of the boronic acid coupling partners make it a workhorse in synthesis.

Causality and Experimental Choices

With 2-bromopyridines, the choice of base and ligand system is paramount. While traditional catalysts like Pd(PPh₃)₄ can be ineffective, modern systems utilizing bulky monophosphine ligands are highly successful.[2] The base (commonly K₃PO₄ or K₂CO₃) is not merely a proton scavenger; it activates the boronic acid by forming a more nucleophilic boronate complex, which is necessary for efficient transmetalation.[3][8] Anhydrous conditions are crucial, as water can lead to competitive protodeboronation of the boronic acid, a common side reaction.[2]

Data Summary: Suzuki-Miyaura Coupling Conditions
Catalyst SystemLigandBaseSolventTemp (°C)Typical Yield (%)Reference
Pd₂(dba)₃2-(Dicyclohexylphosphino)biphenylKF1,4-Dioxane11063-82[8]
Pd(OAc)₂None (Aerobic)K₂CO₃aq. IsopropanolRefluxGood to Excellent[9]
Pd/CNone (Aerobic)K₂CO₃Water100Good to Excellent[9]
Field-Proven Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a general and efficient method for coupling lithium triisopropyl 2-pyridylboronates, which can be readily prepared from 2-bromopyridine.[8]

  • Inert Atmosphere Setup: An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 2.0 mol%), the phosphine ligand (e.g., 2-(Dicyclohexylphosphino)biphenyl, 6.0 mol%), the aryl bromide (1.0 equiv), and anhydrous potassium fluoride (KF, 3.0 equiv).

  • Evacuation and Backfilling: The tube is sealed with a rubber septum, then evacuated and backfilled with argon. This cycle is repeated three times to ensure a rigorously inert atmosphere.

  • Reagent Addition: Anhydrous 1,4-dioxane is added via syringe, followed by a solution of the 2-pyridylboronate reagent (1.5 equiv). The septum is quickly replaced with a Teflon screw cap.

  • Reaction: The sealed tube is heated to 110 °C in an oil bath with vigorous stirring. The reaction progress is monitored by TLC or GC-MS until the aryl bromide is consumed.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

graph "Suzuki_Workflow" { rankdir=LR; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="Assemble Reactants\n(Pd source, Ligand, Base,\n2-Br-Py, Boronic Acid)\nin Schlenk Tube"]; inert [label="Evacuate & Backfill\nwith Argon (3x)"]; solvent [label="Add Anhydrous\nSolvent"]; heat [label="Heat to\nTarget Temp"]; monitor [label="Monitor Reaction\n(TLC/GC-MS)"]; workup [label="Aqueous\nWorkup"]; purify [label="Column\nChromatography"]; end [label="End\n(Pure Product)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> setup -> inert -> solvent -> heat -> monitor -> workup -> purify -> end; }

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Chapter 3: The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a robust method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide.[10][11] It uniquely employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt (typically CuI) as a co-catalyst.[11]

Causality and Experimental Choices

The catalytic cycle involves the palladium catalyst activating the 2-bromopyridine, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-pyridyl complex. The amine base (e.g., triethylamine) is crucial; it serves not only to neutralize the HBr generated but also to deprotonate the alkyne, facilitating the formation of the copper acetylide.[10] For challenging substrates like 2-bromopyridines, slightly elevated temperatures (e.g., 100 °C) and polar aprotic solvents like DMF are often required to achieve good yields.[12]

Data Summary: Sonogashira Coupling of Bromopyridines
CatalystLigandCo-CatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(CF₃COO)₂PPh₃CuIEt₃NDMF1003up to 96[12][13]
PdCl₂(PPh₃)₂-CuIEt₃NDMF100392[13]
Pd(OAc)₂PPh₃CuIEt₃NDMF100385[13]
Pd₂(dba)₃PPh₃CuIEt₃NDMF100382[13]
Field-Proven Protocol: Sonogashira Coupling

This protocol is based on optimized conditions for the coupling of 2-amino-3-bromopyridines with terminal alkynes.[10][12]

  • Inert Atmosphere Setup: To a dry Schlenk flask under an argon atmosphere, add the 2-bromopyridine derivative (1.0 equiv), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Reagent Addition: Add anhydrous DMF as the solvent, followed by the amine base (e.g., triethylamine, used as a co-solvent or in excess). Finally, add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with stirring for 3-12 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup: After cooling, the reaction mixture is filtered to remove any solids, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

graph "Sonogashira_Mechanism" { layout=neato; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Pd0 [label="Pd(0)L_2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Py [label="L_2(Py)Pd(II)-Br", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="4,0!"]; Cu_Cycle [label="Cu(I) Cycle", shape=ellipse, style=dotted, fillcolor="#FFFFFF", fontcolor="#202124", pos="4,-3!"]; Cu_Acetylide [label="R-C≡C-Cu", shape=component, fillcolor="#FBBC05", fontcolor="#202124", pos="1,-3!"]; Transmetal [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Alkynyl [label="L_2(Py)Pd(II)-C≡C-R", fillcolor="#FBBC05", fontcolor="#202124", pos="0,0!"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="+ Py-Br"]; OxAdd -> PdII_Py; PdII_Py -> Transmetal [label="+ R-C≡C-Cu"]; Transmetal -> PdII_Alkynyl [label="- CuBr"]; PdII_Alkynyl -> RedElim; RedElim -> Pd0 [label="+ Py-C≡C-R"];

// Copper Cycle Edges Cu_Cycle -> Cu_Acetylide [label="+ R-C≡C-H\n- Base-H⁺"]; Cu_Acetylide -> Transmetal; }

Caption: Catalytic Cycle of the Sonogashira Coupling.

Chapter 4: The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general method for C-N bond formation where classical methods like nucleophilic aromatic substitution fail.[14][15] For an electron-deficient substrate like 2-bromopyridine, this reaction is particularly effective.

Causality and Experimental Choices

This reaction is highly sensitive to the choice of ligand, catalyst, and base.[16]

  • Ligands: Extremely electron-rich and sterically hindered biarylmonophosphine ligands (e.g., RuPhos, BrettPhos, XPhos) are required.[4] These ligands facilitate both the oxidative addition and the challenging C-N reductive elimination.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is essential. The base deprotonates the amine nucleophile, forming the active amide species required for the catalytic cycle.[17]

  • Volatile Amines: When working with low-boiling-point amines (e.g., dimethylamine, pyrrolidine), performing the reaction in a sealed tube is mandatory to prevent the loss of the nucleophile and ensure the reaction proceeds to completion.[17][18]

Data Summary: Ligand Screen for Amination of 3-Bromo-2-aminopyridine
LigandCatalyst SystemBaseYield (%)Reference
RuPhos (L3)Pd₂(dba)₃/LigandLiHMDS71[4]
RuPhos-precatalystPre-L3LiHMDS83[4]
SPhos (L4)Pd₂(dba)₃/LigandLiHMDS76[4]
BrettPhos-precatalystPre-L8LiHMDS78 (with cyclopentylamine)[4]
BINAP (L9)Pd₂(dba)₃/LigandLiHMDS71[4]
Field-Proven Protocol: Buchwald-Hartwig Amination with a Volatile Amine

This protocol is specifically designed for coupling volatile amines with 2-bromopyridines.[17][18]

  • Inert Atmosphere Setup: In a glovebox, add the 2-bromopyridine (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., dppp, 4 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv) to a sealable pressure tube equipped with a stir bar.

  • Reagent Addition: Outside the glovebox, add anhydrous toluene via syringe, followed by the volatile amine (e.g., pyrrolidine, 1.2 equiv).

  • Sealing and Reaction: Immediately and securely seal the pressure tube. Place the tube in a preheated oil bath at 80-100 °C.

  • Monitoring and Workup: Stir the reaction for 12-24 hours. After cooling to room temperature, carefully unseal the tube. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Chapter 5: The Heck Reaction: Olefination of 2-Bromopyridines

The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes, forming a new C-C bond at an sp² carbon.[19][20] It is a cornerstone of organic synthesis for creating substituted alkenes.[21]

Causality and Experimental Choices

The Heck reaction proceeds via a neutral pathway involving migratory insertion of the olefin into the Pd-pyridyl bond, followed by β-hydride elimination to release the product and a palladium-hydride species. The base (e.g., K₂CO₃, Et₃N) is required to regenerate the Pd(0) catalyst from this palladium-hydride intermediate.[19] While traditional phosphine ligands are common, recent advancements have shown that phosphine-free systems, sometimes in aqueous media or using supramolecular ligands, can be highly effective, potentially offering a more sustainable and cost-effective approach.[22][23][24] High temperatures (130 °C) are often necessary to drive the reaction to completion, especially with less reactive partners.[22]

Field-Proven Protocol: Supramolecularly-Enhanced Heck Reaction

This protocol uses a supramolecular ligand to boost catalytic activity.[22][23]

  • Inert Atmosphere Setup: In a Schlenk tube under an argon atmosphere, combine 2-bromopyridine (1.0 equiv), the olefin (e.g., butyl acrylate, 1.5 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), the supramolecular ligand (if used), and palladium(II) acetate (Pd(OAc)₂, 5 mol%).

  • Solvent Addition: Add anhydrous toluene and stir the mixture at room temperature for 5 minutes.

  • Reaction: Heat the reaction mixture in a preheated oil bath at 130 °C for 1-12 hours.

  • Workup: Cool the reaction to room temperature. Filter the mixture and wash the solid with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the olefinated pyridine derivative.

Chapter 6: C-H Activation: A Modern Frontier

Palladium-catalyzed C-H activation is a cutting-edge strategy that bypasses the need for pre-functionalized starting materials like organometallics or halides.[25][26] This approach offers unparalleled synthetic efficiency by directly converting C-H bonds into new C-C or C-heteroatom bonds.

Causality and Experimental Choices

These reactions typically operate via a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle.[25][26] A directing group on the substrate is often required to position the palladium catalyst in close proximity to the targeted C-H bond, ensuring site selectivity. For pyridines, the pyridine nitrogen itself can act as a directing group.[27] Often, an oxidant (e.g., Ag(I) salts, benzoquinone) is required to regenerate the active Pd(II) catalyst.[7] The development of specialized bifunctional ligands, such as those based on mono-N-protected amino acids, has been crucial in accelerating the C-H cleavage step and enabling reactions under milder conditions.[7][28] An alternative strategy involves using pyridine N-oxides, which can facilitate C-H activation and subsequent coupling.[29]

graph "CH_Activation_Cycle" { layout=neato; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes PdII_X2 [label="Pd(II)X_2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CH_Cleavage [label="C-H Activation\n(Concerted Metalation-\nDeprotonation)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Palladacycle [label="Palladacycle\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="4,0!"]; Coupling [label="Reaction with\nCoupling Partner", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Product [label="Pd(II) Species", fillcolor="#FBBC05", fontcolor="#202124", pos="0,0!"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Pd0 [label="Pd(0)", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="2,-3!"]; Oxidation [label="Oxidation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124", pos="0,-3!"];

// Edges PdII_X2 -> CH_Cleavage [label="+ Substrate-H"]; CH_Cleavage -> Palladacycle; Palladacycle -> Coupling; Coupling -> PdII_Product; PdII_Product -> RedElim [label="- Product"]; RedElim -> Pd0; Pd0 -> Oxidation [label="+ Oxidant"]; Oxidation -> PdII_X2; }

Caption: General Pd(II)/Pd(0) C-H Activation Cycle.

Final Word

The functionalization of 2-bromopyridines via palladium catalysis has evolved from a significant challenge to a largely solved problem, thanks to decades of research into ligand design and mechanistic understanding. Success in this area hinges on recognizing the inherent "2-pyridyl problem" and selecting a modern, well-defined catalyst system designed to overcome it. The use of sterically demanding, electron-rich ligands is not just a recommendation; it is the cornerstone of efficient and high-yielding transformations. By understanding the causality behind each component in the flask, from the catalyst to the base to the solvent, researchers can confidently and rationally design robust synthetic routes to complex and valuable pyridine-containing molecules.

References

  • Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. BenchChem.
  • Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine. BenchChem.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.
  • Application Notes and Protocol for Sonogashira Coupling of 2-Bromo-6-isopropylpyrazine. BenchChem.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
  • Palladium-catalyzed C-H activation/cross-coupling of pyridine N-oxides with nonactiv
  • Buchwald-Hartwig Amin
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • Buchwald–Hartwig amin
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone. BenchChem.
  • Technical Support Center: Suzuki Reactions with 2-Bromopyridines. BenchChem.
  • Developing Ligands for Palladium(II)
  • Heck reaction. Wikipedia.
  • Palladium (II)
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
  • Pd(II)
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • The renaissance of palladium(II)
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing).
  • Palladium(II)
  • Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines. BenchChem.
  • Heck Reaction. Organic Chemistry Portal.
  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. PubMed.
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.

Sources

Exploratory

Structural Elucidation and Analytical Profiling of 2-Bromo-4-(methoxymethyl)pyridine

Topic: Spectroscopic Data & Analytical Profiling: 2-Bromo-4-(methoxymethyl)pyridine CAS: 1289387-96-7 Content Type: Technical Reference Guide Executive Summary & Compound Identity 2-Bromo-4-(methoxymethyl)pyridine is a c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data & Analytical Profiling: 2-Bromo-4-(methoxymethyl)pyridine CAS: 1289387-96-7 Content Type: Technical Reference Guide

Executive Summary & Compound Identity

2-Bromo-4-(methoxymethyl)pyridine is a critical heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly as a scaffold for Suzuki-Miyaura cross-coupling reactions. Its structural integrity is defined by the 2-position bromine (a reactive handle) and the 4-position methoxymethyl group (a stable ether linkage often used to modulate lipophilicity).

This guide provides a comprehensive reference for the spectroscopic characterization of this compound. The data presented below synthesizes empirical trends from homologous pyridine derivatives and patent literature (e.g., US2012/0225876 A1) to establish a Reference Standard Profile for quality control and structural validation.

Chemical Identity Table
PropertyDetail
IUPAC Name 2-Bromo-4-(methoxymethyl)pyridine
CAS Number 1289387-96-7
Molecular Formula

Molecular Weight 202.05 g/mol (

); 204.05 g/mol (

)
SMILES COCC1=CC(Br)=NC=C1
Appearance Colorless to pale yellow oil (typical)

Mass Spectrometry (MS) Profiling

Objective: Confirmation of molecular weight and halogen substitution pattern.

The mass spectrum of this compound is dominated by the characteristic isotopic signature of bromine. In drug development workflows, the observation of the "twin peak" pattern is the primary pass/fail criterion before NMR analysis.

Key Diagnostic Ions (EI/ESI+)
m/z ValueRelative IntensityAssignmentInterpretation
202.0 100%

(

)
Base peak (ESI); confirms presence of

.
204.0 ~98%

(

)
Isotope peak; confirms presence of

in 1:1 ratio.
170/172 Variable

Loss of methoxy group (fragmentation).
123.0 High

Debromination (common in EI).
MS Logic Pathway

The following diagram illustrates the fragmentation logic used to validate the core structure.

MS_Logic Sample Sample Injection (LC-MS/ESI+) Ionization Ionization [M+H]+ Sample->Ionization Isotope_Check Isotope Pattern Check (1:1 Ratio at 202/204) Ionization->Isotope_Check Frag_Path Fragmentation Loss of -OCH3 Isotope_Check->Frag_Path Collision Induced Validation Structure Confirmed Isotope_Check->Validation Pass Frag_Path->Validation m/z 170/172 Obs.

Caption: Logical workflow for validating the brominated scaffold via Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Mapping the carbon skeleton and verifying the regiochemistry of the substituents.

NMR Data (400 MHz, )

The proton spectrum is characterized by the distinct splitting pattern of the 2,4-disubstituted pyridine ring and the sharp singlets of the ether side chain.

Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Context
8.32 Doublet (d)1H

H-6

-proton to Nitrogen; most deshielded.[1]
7.51 Singlet (s)1H-H-3 Isolated proton between Br and alkyl group.
7.20 Doublet (d)1H

H-5

-proton; couples with H-6.
4.46 Singlet (s)2H-

Benzylic-like methylene protons.
3.42 Singlet (s)3H-

Methoxy methyl group.

Expert Insight:

  • H-3 vs H-5: H-3 appears as a singlet (or very fine doublet) because it has no adjacent protons on the ring. H-5 is a clear doublet due to coupling with H-6. This distinguishes the 2,4-substitution from a 2,5-substitution isomer.

  • Solvent Effects: If run in DMSO-

    
    , expect the water peak (~3.33 ppm) to potentially overlap with the methoxy singlet (~3.4 ppm). 
    
    
    
    is preferred for this reason.
NMR Data (100 MHz, )
Shift (

, ppm)
TypeAssignment
150.2 CHC-6 (Next to N)
149.8 Quaternary (C)C-4 (Ipso to alkyl group)
142.5 Quaternary (C)C-2 (Attached to Br)
126.8 CHC-3
122.1 CHC-5
72.5

Methylene carbon (

)
58.6

Methoxy carbon (

)

Infrared (IR) Spectroscopy

Objective: Identification of functional groups (Ether vs. Alcohol impurities).

The IR spectrum serves as a rapid check for hydrolysis impurities (e.g., conversion of the methoxymethyl group to a hydroxymethyl group).

Wavenumber (

)
Vibration ModeFunctional GroupNote
3050 - 3010 C-H StretchAromatic (Pyridine)Weak intensity.
2930 - 2850 C-H StretchAlkyl (

)
Moderate intensity.
1580, 1460 C=C / C=N StretchPyridine RingCharacteristic "breathing" bands.
1110 - 1090 C-O StretchEther (

)
Strong diagnostic band.
690 - 750 C-Br StretchCarbon-BromineFingerprint region.

Quality Control Flag: A broad band appearing at 3200-3400


  indicates the presence of an -OH  group, suggesting the ether has hydrolyzed to the alcohol (2-bromo-4-hydroxymethylpyridine) or moisture contamination.

Experimental Workflow: Analytical Validation

To ensure data integrity during the characterization of CAS 1289387-96-7, the following workflow is recommended. This protocol minimizes solvent artifacts and maximizes signal resolution.

Analytical_Workflow Prep Sample Preparation 10mg in 0.6mL CDCl3 Filter Filtration Remove inorganic salts Prep->Filter Acquisition NMR Acquisition 1H (16 scans), 13C (512 scans) Filter->Acquisition Process Processing LB=0.3Hz, Baseline Corr. Acquisition->Process QC_Check QC Decision Check: Residual Solvent & H2O Process->QC_Check

Caption: Standard Operating Procedure (SOP) for NMR acquisition of pyridine intermediates.

Protocol Steps:
  • Solvent Selection: Use Chloroform-d (

    
    ) containing 0.03% TMS. Avoid DMSO-
    
    
    
    unless solubility is an issue, as DMSO absorbs water which obscures the methoxy region.
  • Concentration: Dissolve ~10-15 mg of the oil in 0.6 mL solvent. High concentration is required for clear

    
     detection of the quaternary C-Br carbon.
    
  • Shimming: Pyridines can coordinate to trace metals in probes; ensure meticulous shimming to resolve the H-5/H-6 coupling (

    
    ).
    

References

  • Synthesis & Application Context: Substituted Pyridine Compounds. Patent US2012/0225876 A1. (2012).[2] (Accessed 2026-02-01).

  • Base Scaffold Data (2-Bromo-4-methylpyridine): National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 12893.[3]

  • General Spectroscopic Methods: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Chemometric Shift Prediction: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).

Sources

Foundational

Commercial availability and suppliers of 2-Bromo-4-(methoxymethyl)pyridine

Commercial Availability & Technical Profile: 2-Bromo-4-(methoxymethyl)pyridine [1] Part 1: Executive Summary 2-Bromo-4-(methoxymethyl)pyridine (CAS: 1289387-96-7) has emerged as a critical heterocyclic building block in...

Author: BenchChem Technical Support Team. Date: February 2026

Commercial Availability & Technical Profile: 2-Bromo-4-(methoxymethyl)pyridine [1]

Part 1: Executive Summary

2-Bromo-4-(methoxymethyl)pyridine (CAS: 1289387-96-7) has emerged as a critical heterocyclic building block in modern medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Its structural utility lies in its dual-functionality: the 2-bromo position serves as an electrophilic handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the 4-methoxymethyl group acts as a robust, non-labile ether side chain that modulates lipophilicity (


) and metabolic stability without the hydrogen-bond donor liability of a free alcohol.

This guide provides a technical deep-dive into the procurement, quality validation, and handling of this compound. While commercially available, supply chain volatility and batch-to-batch variability necessitate a rigorous incoming Quality Control (QC) protocol.

Part 2: Chemical Identity & Physicochemical Profile

Before engaging suppliers, researchers must establish a baseline for identity and purity. The following data aggregates experimental and predicted values to serve as reference standards.

Property Technical Specification
IUPAC Name 2-Bromo-4-(methoxymethyl)pyridine
CAS Number 1289387-96-7
Molecular Formula

Molecular Weight 202.05 g/mol
Appearance Colorless to pale yellow oil (often solidifies at low temp)
Boiling Point ~252°C (Predicted)
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Sparingly soluble in water
Storage 2–8°C, Inert Atmosphere (

or Ar), Light Sensitive
Key Impurities 2-Bromo-4-methylpyridine; 2-Bromo-4-(hydroxymethyl)pyridine

Part 3: Supply Chain Landscape

The commercial availability of this compound follows a "Tiered Supply" model. Unlike commodity chemicals (e.g., pyridine), this is a fine chemical building block often synthesized on-demand or held in small inventory by specialized vendors.

Supplier Tiers
  • Tier 1 (Global Distributors): Companies like Sigma-Aldrich (MilliporeSigma) or Fisher Scientific often list this product but fulfill orders through third-party partnerships. Lead times can range from 2–6 weeks.

  • Tier 2 (Specialized Building Block Vendors): Suppliers such as Combi-Blocks , Enamine , BLD Pharm , and Ambeed are the primary sources. They typically hold stock in gram-scale quantities (1g – 25g) with faster dispatch times (1–2 weeks).

  • Tier 3 (Bulk Manufacturers): For kilogram-scale needs, Chinese CROs (e.g., Shanghai Amole , ChemBK ) are the direct manufacturers. Sourcing here requires strict independent QC validation.

Procurement Strategy
  • Discovery Phase (<5g): Prioritize Tier 2 suppliers (e.g., Combi-Blocks, Ambeed) for speed and reliability.

  • Process Development (>100g): Engage Tier 3 manufacturers directly to reduce cost, but mandate a pre-shipment sample for internal LC-MS validation.

Part 4: Technical Profile & Quality Control

To validate the material, one must understand its synthetic origin. The impurity profile is directly correlated with the synthesis route employed by the manufacturer.

Synthetic Context & Impurity Origins

The most scalable route involves the functionalization of 2-bromo-4-methylpyridine . Understanding this pathway reveals the "silent" impurities that standard HPLC might miss if not specifically targeted.

SynthesisPath Start 2-Amino-4-methylpyridine (Starting Material) Inter1 2-Bromo-4-methylpyridine (Sandmeyer Product) Start->Inter1 Diazotization/Br2 Inter2 2-Bromo-4-(bromomethyl)pyridine (Radical Intermediate) Inter1->Inter2 NBS, AIBN (Radical Bromination) Impurity1 Impurity A: Unreacted 2-Br-4-Me Inter1->Impurity1 Incomplete Rxn Target 2-Bromo-4-(methoxymethyl)pyridine (Target) Inter2->Target NaOMe/MeOH (Substitution) Impurity2 Impurity B: Hydrolysis (Alcohol) Inter2->Impurity2 H2O Contamination

Figure 1: Primary synthetic pathway and associated impurity risks.

Self-Validating QC Protocol

Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor. Implement this internal validation protocol.

Protocol: Identity & Purity Verification

Step 1: 1H-NMR Analysis (Structural Integrity)

  • Solvent:

    
     or 
    
    
    
    .
  • Key Diagnostic Signals:

    • Methoxy Group: Singlet (~3.4 ppm, 3H).

    • Methylene Bridge: Singlet (~4.5 ppm, 2H).

    • Aromatic Region: Three distinct protons. Look for the doublet of doublets characteristic of the pyridine ring.

  • Red Flag: A singlet at ~2.4 ppm indicates unreacted 2-bromo-4-methylpyridine (Impurity A).

Step 2: LC-MS Analysis (Purity & Impurities)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).

  • Detection: UV (254 nm) and ESI (+).

  • Target Mass:

    
     (Bromine isotope pattern 1:1 is critical).
    
  • Impurity Watch:

    • Mass 172/174: 2-Bromo-4-methylpyridine (Starting material).

    • Mass 188/190: 2-Bromo-4-hydroxymethylpyridine (Hydrolysis product).

Step 3: Functional Test (Optional but Recommended)

  • Perform a small-scale Suzuki coupling with a standard boronic acid (e.g., phenylboronic acid). If the yield is <80%, the bromine handle may be deactivated or the material may contain catalyst poisons (e.g., residual sulfur from synthesis).

Part 5: Handling & Stability

Stability: The methoxymethyl ether is generally stable under basic and neutral conditions. However, it is acid-labile . Strong Lewis acids (e.g.,


, 

) used in later synthetic steps will cleave the ether to the alcohol or bromide.

Storage:

  • Temperature: Store at 2–8°C.

  • Atmosphere: The compound is moderately hygroscopic. Store under Nitrogen or Argon.[2]

  • Light: Brominated pyridines can undergo photo-dehalogenation over long periods. Store in amber vials.

Safety: Treat as a potential skin sensitizer and irritant. The benzylic-like ether position can potentially form peroxides upon prolonged exposure to air, although less likely than in simple ethers.

References

  • BenchChem. (2025).[2][3][4] The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates. BenchChem Technical Library.

  • ChemBK. (n.d.). 2-Bromo-4-methoxymethyl-pyridine CAS 1289387-96-7 Properties and Suppliers.[1][5] ChemBK.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4738484, 2-Bromo-4-methoxypyridine. (Note: Structural analog reference for toxicity data). PubChem.[6]

  • Jubilant Ingrevia. (n.d.). Safety Data Sheet: 2-Bromopyridine Derivatives. Jubilant Ingrevia.

  • ChemicalBook. (n.d.). Synthesis and Reaction Conditions for Pyridine Derivatives. ChemicalBook.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-(methoxymethyl)pyridine

Introduction: The Strategic Importance of C-N Bond Formation in Pyridine Scaffolds The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation in Pyridine Scaffolds

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[4] The reaction's broad functional group tolerance and applicability to a wide range of substrates have made it an indispensable tool for drug development professionals and researchers.[2]

This guide provides an in-depth technical overview and a field-proven protocol for the Buchwald-Hartwig amination of 2-Bromo-4-(methoxymethyl)pyridine. Pyridine-containing compounds are of immense interest in medicinal chemistry, and the ability to selectively introduce amine functionalities at the 2-position opens a gateway to a vast chemical space for lead optimization and the development of novel molecular entities. The methoxymethyl substituent at the 4-position introduces a specific electronic and steric profile that requires careful consideration in reaction design, which will be addressed herein.

The Catalytic Cycle: A Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a well-elucidated catalytic cycle involving a palladium(0) active species.[5][6]

The key steps are as follows:

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (2-Bromo-4-(methoxymethyl)pyridine) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[6][7] This is often the rate-determining step. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this process, especially with electron-rich or sterically hindered aryl halides.[4][5]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) center. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex.[6][7] The base plays a critical role and must be strong enough to deprotonate the amine but not so nucleophilic as to engage in side reactions.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][7]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R2NH AmidoComplex Palladium Amido Complex AmineCoord->AmidoComplex Base, -HBase+ AmidoComplex->Pd(0)L Reductive Elimination (forms Ar-NR2)

Experimental Protocol: Amination of 2-Bromo-4-(methoxymethyl)pyridine

This protocol is designed as a robust starting point for the coupling of various primary and secondary amines with 2-Bromo-4-(methoxymethyl)pyridine. Optimization may be required depending on the specific amine coupling partner.

Reagent and Catalyst Selection Rationale
  • Palladium Precatalyst: We recommend using a modern, air-stable palladacycle precatalyst such as XPhos Pd G3. These precatalysts offer high activity and reproducibility, obviating the need for the in situ generation of the active Pd(0) species.[8]

  • Ligand: The XPhos ligand incorporated in the G3 precatalyst is a bulky, electron-rich biaryl monophosphine that has demonstrated broad utility and high efficiency for coupling heteroaryl halides.[4]

  • Base: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base that is highly effective in these reactions. It is crucial to use a high-purity grade of this reagent, as impurities can significantly impact catalytic activity.

  • Solvent: Toluene is a common and effective solvent for Buchwald-Hartwig aminations, offering good solubility for many substrates and operating well at elevated temperatures. 1,4-Dioxane is another excellent alternative. All solvents must be anhydrous.

Reagent Stoichiometry and Details
ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)Purpose
2-Bromo-4-(methoxymethyl)pyridine202.051.0202 mgAryl Halide Substrate
Amine (e.g., Morpholine)87.121.21.2 mmol, 105 mgNucleophile
XPhos Pd G3863.530.02 (2 mol%)17.3 mgPalladium Precatalyst
Sodium tert-butoxide (NaOt-Bu)96.101.41.4 mmol, 135 mgBase
Anhydrous Toluene--5 mLSolvent
Step-by-Step Procedure

Note: This reaction is sensitive to air and moisture. Standard Schlenk techniques or the use of a glovebox are highly recommended.[9]

  • Glassware Preparation: Ensure all glassware (e.g., a 25 mL Schlenk flask) and a magnetic stir bar are oven-dried at 120 °C overnight and allowed to cool under a stream of inert gas (Nitrogen or Argon).[9]

  • Reagent Addition:

    • To the cooled Schlenk flask, add 2-Bromo-4-(methoxymethyl)pyridine (202 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and XPhos Pd G3 (17.3 mg, 0.02 mmol).

    • If the amine is a solid (e.g., an aniline salt), it can be added at this stage.

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with inert gas for 5-10 minutes. This is typically done by evacuating the flask and backfilling with nitrogen or argon three times.[9]

  • Solvent and Amine Addition:

    • Through the septum, add anhydrous toluene (5 mL) via a dry syringe.

    • If the amine is a liquid (e.g., morpholine), add it (105 mg, 1.2 mmol) via a dry microsyringe.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

  • Reaction Monitoring:

    • Progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS. A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes.

Work-up and Purification
  • Quenching: Once the reaction is complete (as determined by monitoring), remove the flask from the oil bath and allow it to cool to room temperature.

  • Filtration: Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure aminated pyridine product.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Oven-dry Glassware B Add Solids: Aryl Halide, Base, Catalyst A->B C Establish Inert Atmosphere (Purge/Backfill N2) B->C D Add Anhydrous Solvent & Liquid Amine C->D E Heat to 100 °C with Vigorous Stirring D->E F Monitor by TLC/LC-MS E->F G Cool to RT & Quench F->G H Filter through Celite G->H I Aqueous Extraction H->I J Dry & Concentrate I->J K Column Chromatography J->K

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (air/moisture exposure), impure base, poor quality solvent.Ensure rigorous inert atmosphere techniques.[9] Use a freshly opened bottle of high-purity NaOt-Bu. Use anhydrous solvent from a sure-seal bottle.
Unsuitable ligand/catalyst system for the specific amine.Screen other ligands. For electron-deficient amines, a more electron-rich ligand might be beneficial. For very bulky amines, a less sterically demanding ligand could be tested. Consider a different precatalyst generation (e.g., G2 or G4).
Side Product Formation Hydrodehalogenation (replacement of Br with H).This can occur if the reductive elimination is slow. Try a different ligand that promotes reductive elimination. Lowering the reaction temperature might also help.
Homocoupling of the amine or aryl halide.This is usually a sign of catalyst decomposition. Re-evaluate the reaction setup for sources of oxygen.
Difficulty in Purification Product is very polar and streaks on silica gel.Consider a different purification method, such as crystallization or reverse-phase chromatography. The basicity of the pyridine nitrogen can sometimes cause tailing; adding a small amount of triethylamine (0.1-1%) to the eluent can help.

Safety Considerations

  • Palladium Catalysts: While not highly toxic, palladium compounds should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere. Avoid contact with skin and eyes.

  • Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Always handle them in a fume hood.

  • Pressure: Heating a sealed vessel can lead to a build-up of pressure. Ensure the reaction vessel is appropriate for the temperature and scale, or use a reflux condenser under an inert atmosphere.

References

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Grokipedia. Buchwald–Hartwig amination. Retrieved from [https://grokipedia.
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. Retrieved from [Link]

  • Hims. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry Learner. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Chem-space. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from [Link]

  • CatSci Ltd. (n.d.). A general approach to the optimisation of Buchwald-Hartwig aminations. Retrieved from [Link]

Sources

Application

Application Note: A Scalable and Optimized Synthesis of 2-Bromo-4-(methoxymethyl)pyridine for Pharmaceutical Intermediate Production

Abstract 2-Bromo-4-(methoxymethyl)pyridine is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its strategic importance demands a manufacturing process that is not only high-yie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Bromo-4-(methoxymethyl)pyridine is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its strategic importance demands a manufacturing process that is not only high-yielding and robust but also scalable, safe, and economically viable. This document provides a comprehensive guide to a multi-kilogram scale synthesis, detailing a preferred industrial route starting from readily available 4-methylpyridine. We will dissect each synthetic step, explaining the underlying chemical principles, process optimization considerations, and in-process controls (IPCs) necessary for ensuring batch-to-batch consistency and high purity of the final product.

Introduction and Strategic Process Design

The molecular architecture of 2-Bromo-4-(methoxymethyl)pyridine offers two primary points for chemical modification: the bromine atom at the C2 position, ideal for cross-coupling reactions, and the methoxymethyl group at C4. This versatility makes it a valuable intermediate in medicinal chemistry.[1]

While several synthetic routes are theoretically possible, a large-scale campaign prioritizes factors beyond simple reaction yield. The chosen strategy must consider:

  • Cost of Goods (CoG): Starting materials must be inexpensive and readily available in bulk.

  • Process Safety: Hazards associated with reagents, intermediates, and exothermic events must be identified and mitigated.

  • Operational Efficiency: The process should be streamlined, minimizing the number of unit operations and avoiding complex or costly purification methods like column chromatography.

  • Environmental Impact: Solvent choice and waste stream management are critical considerations.

Our analysis identifies a three-step sequence starting from 4-methylpyridine as the most logical and economically sound approach for industrial production. This route leverages the selective activation of the pyridine ring via N-oxidation to achieve the desired regiochemistry.

Overall Synthetic Strategy

The selected pathway involves three distinct transformations, designed to be robust and scalable.

G cluster_0 Process Flow for 2-Bromo-4-(methoxymethyl)pyridine A Step 1: N-Oxidation B Step 2: Acetoxylation & Hydrolysis A->B Intermediate 1: 4-Methylpyridine N-Oxide C Step 3: Bromination & Etherification B->C Intermediate 2: (4-Pyridinyl)methanol D Final Product C->D 2-Bromo-4-(methoxymethyl)pyridine G cluster_mech Mechanism of C2-Bromination N_Oxide Pyridine N-Oxide Activated_Complex Activated O-Tosyl Complex N_Oxide->Activated_Complex Activation Activator Activator (e.g., Ts2O) Product 2-Bromopyridine Activated_Complex->Product Nucleophilic Attack at C2 Bromide Br⁻ (from TBAB)

Sources

Method

Application Note: A Practical Guide to the Synthesis of 2-Aryl-4-(Methoxymethyl)pyridine Derivatives

An Application Guide for Medicinal and Materials Chemists Abstract The 2-arylpyridine scaffold is a privileged structural motif found in numerous pharmaceuticals, agrochemicals, and functional materials. The introduction...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal and Materials Chemists

Abstract

The 2-arylpyridine scaffold is a privileged structural motif found in numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of a methoxymethyl group at the 4-position provides a valuable handle for modulating solubility, metabolic stability, and molecular conformation. This application note offers a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-aryl-4-(methoxymethyl)pyridine derivatives. We provide an in-depth analysis of prevalent synthetic strategies, focusing on palladium-catalyzed cross-coupling reactions, and deliver detailed, field-proven protocols for their execution. This guide emphasizes the causality behind experimental choices, offers insights into troubleshooting, and is grounded in authoritative references to ensure scientific integrity and reproducibility.

Strategic Overview of Synthetic Approaches

The primary challenge in synthesizing 2-aryl-4-(methoxymethyl)pyridines lies in the selective and efficient formation of the carbon-carbon bond between the C2 position of the pyridine ring and the aryl moiety. The pyridine nitrogen's Lewis basicity can complicate many transition-metal-catalyzed reactions by coordinating to the metal center and inhibiting catalysis.[1][2] Therefore, robust and well-optimized methods are required.

The most effective and widely adopted strategies involve the late-stage construction of the aryl-pyridine bond via cross-coupling reactions. The choice of method often depends on the availability of starting materials and the functional group tolerance required.

Key Synthetic Strategies:

  • Suzuki-Miyaura Coupling: The reaction of a 2-halopyridine with an arylboronic acid (or its ester derivative) is a highly versatile and common method.[3] Its advantages include the operational simplicity and the commercial availability of a vast library of boronic acids.

  • Negishi Coupling: This reaction pairs an organozinc reagent with an organic halide.[4] It is renowned for its exceptional functional group tolerance and often succeeds where other methods fail, allowing for the coupling of complex and sensitive fragments.[5][6]

  • Direct C-H Arylation: A more modern approach that forges the C-C bond by activating a C-H bond on the pyridine ring, thus avoiding the need for pre-functionalization (e.g., halogenation). While atom-economical, achieving high regioselectivity for the C2 position can be challenging but is often favored due to the electronic nature of the pyridine ring.[7][8]

This guide will focus on providing detailed protocols for the Suzuki-Miyaura and Negishi coupling reactions, as they represent the most reliable and broadly applicable methods for accessing the target compounds.

Synthesis of Key Precursors

A convergent synthesis requires the preparation of two key fragments: the functionalized pyridine and the aryl coupling partner. While arylboronic acids and aryl halides are largely commercially available, the key intermediate, 2-halo-4-(methoxymethyl)pyridine , often needs to be synthesized.

A plausible synthetic route starts from 4-methylpyridine (γ-picoline). The synthesis involves radical chlorination of the 4-methyl group, followed by nucleophilic substitution with sodium methoxide to form 4-(methoxymethyl)pyridine. The final step is the halogenation at the 2-position. Direct chlorination of the pyridine ring can be challenging, but methods using N-oxides or specific organometallic approaches can achieve the desired regioselectivity. Alternatively, building the ring from acyclic precursors is also possible.[9] For the purpose of these protocols, we will assume the availability of 2-chloro-4-(methoxymethyl)pyridine .

Experimental Protocols & Methodologies

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of 2-chloro-4-(methoxymethyl)pyridine with a generic arylboronic acid. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step and overcome potential catalyst inhibition by the pyridine substrate.[10][11]

Suzuki_Miyaura_Reaction

Materials & Equipment:

  • 2-Chloro-4-(methoxymethyl)pyridine (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0–3.0 equiv)

  • 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1)

  • Schlenk tube or similar reaction vessel, magnetic stirrer, heating block

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Protocol:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add 2-chloro-4-(methoxymethyl)pyridine, the arylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and SPhos ligand. Add this catalyst/ligand mixture to the Schlenk tube.

  • Inert Atmosphere: Seal the tube with a septum, and purge the vessel by evacuating and backfilling with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe. The reaction concentration is typically 0.1–0.5 M.

  • Reaction: Place the sealed tube in a preheated heating block (80–110 °C) and stir vigorously for 12–24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Causality Behind Experimental Choices:

  • Ligand (SPhos): Bulky, electron-rich biaryl phosphine ligands like SPhos are highly effective for coupling heteroaryl chlorides. They promote the oxidative addition of the C-Cl bond and accelerate the rate-limiting reductive elimination step.[11]

  • Base (K₃PO₄): A moderately strong base is required to facilitate the transmetalation step of the catalytic cycle. K₃PO₄ is often effective and shows good compatibility with many functional groups.[10]

  • Solvent (Dioxane): Anhydrous, polar aprotic solvents like dioxane are excellent for solubilizing the reagents and are stable at the required reaction temperatures.

Protocol 2: Palladium-Catalyzed Negishi Cross-Coupling

This protocol outlines the coupling of an arylzinc reagent (prepared in situ) with 2-chloro-4-(methoxymethyl)pyridine. The Negishi coupling is particularly advantageous for substrates with sensitive functional groups due to its mild reaction conditions.[12][13]

Negishi_Coupling

Materials & Equipment:

  • Aryl bromide or iodide (1.1 equiv)

  • n-Butyllithium or iso-propylmagnesium chloride (1.05 equiv)

  • Zinc chloride (ZnCl₂), 0.5 M solution in THF (1.1 equiv)

  • 2-Chloro-4-(methoxymethyl)pyridine (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv, 1 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 equiv, 2 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flasks, syringes, inert gas supply

Step-by-Step Protocol:

Part A: Preparation of the Arylzinc Reagent

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide/iodide and dissolve in anhydrous THF.

  • Lithiation/Grignard Formation: Cool the solution to -78 °C (for lithiation with n-BuLi) or 0 °C (for Grignard formation). Slowly add the organolithium or Grignard reagent and stir for 30–60 minutes.

  • Transmetalation: To the resulting aryl-lithium or aryl-magnesium species, slowly add the solution of ZnCl₂ in THF at the same temperature. Allow the mixture to warm to room temperature and stir for 1 hour. This forms the arylzinc chloride reagent.

Part B: Cross-Coupling Reaction 4. Setup: In a separate, dry Schlenk flask, dissolve 2-chloro-4-(methoxymethyl)pyridine, Pd₂(dba)₃, and XPhos in anhydrous THF under an inert atmosphere. 5. Addition: Transfer the freshly prepared arylzinc solution from Part A to the second flask via cannula or syringe at room temperature. 6. Reaction: Heat the reaction mixture to 50–65 °C and stir for 4–12 hours, monitoring by TLC or LC-MS. 7. Work-up: Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). 8. Extraction & Purification: Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Causality Behind Experimental Choices:

  • Organozinc Reagents: Organozinc compounds exhibit a good balance of reactivity and stability. They are reactive enough to undergo transmetalation with the palladium center but are tolerant of a wide array of functional groups like esters, nitriles, and amides, where more reactive organolithium or Grignard reagents might fail.[5]

  • Catalyst System (Pd₂(dba)₃ / XPhos): This combination is highly active for cross-coupling reactions involving heteroaryl chlorides and allows for lower reaction temperatures compared to other systems.[6]

Data Presentation & Visualization

Comparative Summary of Coupling Methods
FeatureSuzuki-Miyaura CouplingNegishi Coupling
Pyridine Partner 2-Halopyridine, 2-Pyridylboronate2-Halopyridine, 2-Pyridylzinc
Aryl Partner Arylboronic Acid/EsterAryl Halide, Arylzinc
Key Reagent Boronic Acid, BaseOrganozinc Reagent
Functional Group Tolerance Good to ExcellentExcellent
Operational Simplicity High (stable reagents)Moderate (requires anhydrous conditions, in situ preparation)
Typical Catalysts Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd₂(dba)₃, Ni(acac)₂
Common Ligands SPhos, XPhos, RuPhosXPhos, P(t-Bu)₃
Typical Temperature 80–120 °C25–70 °C
Visualization of Synthetic Workflow & Mechanism

*dot digraph "Synthetic_Workflow" { graph [rankdir="LR", bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} *dot Caption: Convergent synthesis workflow for target molecules.

*dot digraph "Suzuki_Catalytic_Cycle" { graph [bgcolor="#F1F3F4", label="Suzuki-Miyaura Catalytic Cycle", fontcolor="#202124", fontsize=14]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} *dot Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Troubleshooting and Expert Insights

  • Low Yields in Suzuki Coupling: If yields are low, consider screening different bases (e.g., Cs₂CO₃, K₂CO₃) and solvents. The presence of water can sometimes be beneficial (e.g., using a Toluene/H₂O mixture). Ensure boronic acid quality, as they can degrade upon storage; protodeboronation is a common side reaction.[10]

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. Using bulky, electron-rich ligands (e.g., Buchwald-type ligands) helps shield the metal center and favors the desired catalytic cycle over catalyst inhibition.[1] In some cases, increasing the catalyst loading (e.g., to 5 mol%) may be necessary.

  • Difficulty with Aryl Chlorides: Aryl chlorides are less reactive than bromides or iodides. For these substrates, stronger catalyst systems (e.g., those using G3/G4 palladacycle precatalysts) and higher temperatures may be required.

  • Negishi Coupling Failures: The most common point of failure is the incomplete formation of the organozinc reagent. Ensure all glassware is rigorously dried and that the organolithium or Grignard reagent is properly titrated and of high quality.

Conclusion

The synthesis of 2-aryl-4-(methoxymethyl)pyridine derivatives is readily achievable through modern synthetic organic chemistry, particularly via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Negishi couplings offer robust and versatile platforms for accessing a wide range of analogues. By understanding the principles behind each protocol and carefully selecting the appropriate reagents and conditions, researchers can efficiently synthesize these valuable compounds for applications in drug discovery and materials science. This guide provides the foundational protocols and expert insights necessary to streamline these synthetic efforts.

References

  • ChemRxiv. (n.d.).
  • ChemRxiv. (2024, June 14).
  • PMC. (n.d.).
  • ResearchGate. (2025, October 17). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
  • Chemical Reviews. (n.d.).
  • MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Organic Syntheses. (n.d.). Bipyridine.
  • (2025, August 6). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?
  • (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Negishi coupling.
  • ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters.
  • ResearchGate. (2025, August 6). ChemInform Abstract: C-H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C-H Bonds and Heteroarene Ring.
  • ElectronicsAndBooks. (2011, September 22). CH Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of CH Bonds and Heteroarene Ring.
  • PMC. (2017, June 13).
  • ResearchGate. (2025, August 6). (PDF)
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.

Sources

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